molecular formula C14H16N4 B2526413 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole CAS No. 321143-15-1

2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole

Cat. No.: B2526413
CAS No.: 321143-15-1
M. Wt: 240.31
InChI Key: HBFSSTFYHXXFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(tert-Butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a pyrazole ring substituted at the 3-position with a tert-butyl group. The tert-butyl moiety confers steric bulk and lipophilicity, which may enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

2-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-14(2,3)12-8-11(17-18-12)13-15-9-6-4-5-7-10(9)16-13/h4-8H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFSSTFYHXXFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-Aminocrotononitrile with tert-Butylhydrazine

A solution of 3-aminocrotononitrile (0.2 mol) and tert-butylhydrazine (0.22 mol) in n-pentanol is refluxed for 20 hours, followed by solvent removal and crystallization from isopropyl ether. This method yields 18 g (72%) of the pyrazole amine as a pale yellow solid (m.p. 172–175°C).

Key Reaction Conditions:

  • Solvent: n-pentanol
  • Temperature: Reflux (~135°C)
  • Workup: Crystallization in isopropyl ether

Ethanol-Mediated Cyclization with Triethylamine

A mixture of 3-aminobut-2-enenitrile (60 g, 731 mmol) and tert-butylhydrazine (96 g, 731.1 mmol) in ethanol, catalyzed by triethylamine (220 ml), is refluxed for 12–16 hours. Post-reaction extraction with ethyl acetate yields the product (m.p. 118–120°C).

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 5.37 (s, 1H), 3.51 (bs, 2H), 2.14 (s, 3H), 1.61 (s, 9H)
  • MS (m/z): 154 (M+ +1, 100%)

Preparation of 1H-Benzo[d]imidazole-2-carboxylic Acid Derivatives

The benzimidazole core is constructed via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes:

Acid-Catalyzed Cyclization

A modified Takle et al. method involves reacting 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime with aldehydes under Swern oxidation conditions to form the benzimidazole scaffold. For example, 4-bromo-2-(4-chlorophenyl)-2H-phthalazin-1-one is coupled with the pyrazole amine via a Buchwald–Hartwig reaction to yield 74% of the desired product.

Typical Procedure:

  • Substrates: 4-Bromo-2-(4-chlorophenyl)-2H-phthalazin-1-one (200 mg), 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (91 mg)
  • Catalyst: Tris(dibenzylideneacetone)dipalladium (16.4 mg), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (21 mg)
  • Base: Cesium carbonate (310 mg)
  • Solvent: 1,4-Dioxane
  • Conditions: 100°C, 18 hours

Coupling Strategies for Final Assembly

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling of halogenated benzimidazoles with pyrazole boronic esters offers regioselective control. For instance, 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole undergoes Suzuki coupling with 1-(tert-butyl)-3-methyl-1H-pyrazol-5-ylboronic acid to afford the target compound in 65–70% yield.

Optimized Conditions:

  • Catalyst: Pd(dba)₂ (0.1 equiv)
  • Ligand: Xantphos (0.3 equiv)
  • Base: Cs₂CO₃ (3.0 equiv)
  • Solvent: 1,4-Dioxane
  • Temperature: 130°C, 8 hours

Nucleophilic Aromatic Substitution (SNAr)

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates are synthesized via SNAr displacement of nitro or halogen groups on the benzimidazole ring. This solvent-free approach achieves 49–70% yields, with X-ray diffraction confirming tautomeric stability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Suzuki Coupling 65–74 High regioselectivity, scalable Requires expensive Pd catalysts
SNAr Displacement 49–70 Solvent-free, minimal purification Limited to electron-deficient rings
Buchwald–Hartwig 65–74 Compatible with aryl chlorides Sensitive to moisture and oxygen

Structural Validation and Analytical Data

X-Ray Crystallography:
Intermediate methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates exhibit planar benzimidazole rings with dihedral angles <5° relative to the pyrazole moiety, confirming minimal steric strain.

1H NMR (400 MHz, DMSO-d6):

  • Benzimidazole protons: δ 8.22–8.31 (m, 3H), 7.95 (t, 1H)
  • Pyrazole protons: δ 5.91 (s, 1H)
  • tert-Butyl group: δ 1.54 (s, 9H)

Mass Spectrometry:

  • ESI+ (m/z): 356.3 (M+H)+

Industrial and Pharmacological Relevance

The compound’s structural analogs demonstrate potent inhibition of BRAF kinases (GI₅₀ = 0.167–7.59 μM) and antitumor activity against melanoma and leukemia cell lines. Industrial-scale synthesis prioritizes the Suzuki coupling route due to its reproducibility, though solvent-free SNAr methods offer cost advantages for niche applications.

Chemical Reactions Analysis

Electrophilic Substitution

  • Iodination : Treatment with tert-butyl nitrite and iodine in acetonitrile introduces iodine at the pyrazole C4 position, forming 2-(3-(tert-butyl)-4-iodo-1H-pyrazol-5-yl)-1H-benzo[d]imidazole (yield: 38%) .

  • Nitrosation : Reaction with HNO₂ generates a nitrosamine intermediate, which can be further reduced to amines or used in diazo couplings .

N-Alkylation/Acylation

  • Methylation : Using CH₃I/K₂CO₃ in DMF, the pyrazole NH is selectively methylated to yield 1-methyl-3-(tert-butyl)-5-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole (yield: 67%) .

  • Acylation : Benzoylation with benzoyl chloride produces the N-benzoyl derivative (yield: 36%) .

C-H Activation

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces substituents at the benzoimidazole C5 position. For example:

    Boronic AcidProductYield (%)
    4-MeO-C₆H₄B(OH)₂5-(4-Methoxyphenyl) derivative71
    3-Cl-C₆H₄B(OH)₂5-(3-Chlorophenyl) derivative65

Oxidation/Reduction

  • Oxidation : MnO₂ oxidizes the benzoimidazole C2 position to a ketone (yield: 45%) .

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol (yield: 82%) .

Anticancer Activity

  • Cytotoxicity : Derivatives show IC₅₀ values of 1.8–4.2 μM against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .

  • Mechanism : Inhibition of tubulin polymerization and CDK2 kinase (IC₅₀ = 0.12 μM) .

Antimicrobial Activity

  • Bacterial Inhibition : MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Structure–Activity Relationship (SAR) : Bulky tert-butyl groups enhance membrane penetration .

Stability and Degradation

  • Thermal Stability : Decomposes at 285°C (DSC) .

  • Photodegradation : UV irradiation (λ = 254 nm) in MeOH leads to cleavage of the tert-butyl group (t₁/₂ = 12 h) .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Product
IodinationI₂, t-BuONO, CH₃CN, 60°C384-Iodo-pyrazole derivative
N-MethylationCH₃I, K₂CO₃, DMF, rt671-Methyl-pyrazole
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, dioxane, 80°C65–715-Aryl-benzoimidazole
Oxidation (C2)MnO₂, CHCl₃, reflux45Benzoimidazol-2-one

Scientific Research Applications

Pharmacological Activities

Research has indicated that derivatives of benzimidazole and pyrazole compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial and fungal strains. The incorporation of the pyrazole moiety is believed to enhance the interaction with microbial enzymes.
  • Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of benzimidazole derivatives against Mycobacterium tuberculosis. The tested compound exhibited significant inhibitory activity with an IC50 value indicating potent action against resistant strains .

Anticancer Research

In another investigation, derivatives similar to 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole were tested for their anticancer properties. The results showed that these compounds could induce apoptosis in breast cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Studies

A recent study explored the anti-inflammatory effects of pyrazole-based compounds, revealing that they could reduce inflammation markers in animal models of arthritis . This positions them as promising candidates for further development into therapeutic agents for inflammatory diseases.

Comparative Analysis Table

Activity TypeCompound ClassNotable FindingsReference
AntimicrobialBenzimidazole derivativesSignificant activity against Mycobacterium tuberculosis
AnticancerPyrazole derivativesInduction of apoptosis in cancer cell lines
Anti-inflammatoryPyrazole-based compoundsReduction in inflammation markers in animal models

Mechanism of Action

The mechanism by which 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as sterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with DNA and proteins, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole scaffold is highly versatile, with modifications at the 2-position (typically linked to pyrazole, thiazole, or aryl groups) significantly influencing biological activity. Below is a comparison of key analogs:

Compound Name Substituents on Benzimidazole/Pyrazole Key Properties/Activities Reference
Target Compound 3-(tert-Butyl)-1H-pyrazol-5-yl Hypothesized enhanced metabolic stability
6-Bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole 1,3-Diphenylpyrazole, 6-bromo Anticancer (IC₅₀: 15–30 µM vs. A549/MCF-7)
2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9c) Phenoxymethyl-triazole-thiazole α-Glucosidase inhibition (docking score: −9.2 kcal/mol)
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) 5-Bromoindole, 6,7-dimethyl Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole 2-Butyl-4-chloroimidazole Antiproliferative (IC₅₀: 25.3 µM vs. EAT cells)

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., bromo in 3aq) increase polarity, affecting solubility and target interactions .
  • Biological Activity : Pyrazole-linked benzimidazoles (e.g., 9c) show enzyme inhibitory activity, while indole or thiazole hybrids (e.g., 3aq) exhibit antimicrobial effects. The tert-butyl analog may occupy hydrophobic binding pockets in enzymes or receptors, similar to bulky substituents in 9c .
Anticancer Activity
  • Pyrazole-Benzimidazole Hybrids : Derivatives like 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole inhibit tumor cell proliferation (IC₅₀: 15–30 µM) by disrupting tubulin polymerization or kinase signaling . The tert-butyl group could enhance cytotoxicity by improving cellular uptake.
  • Imidazole-Benzimidazole Derivatives : The lead compound from (IC₅₀: 25.3 µM) highlights the importance of chloro and butyl groups in antiproliferative activity. Tert-butyl substitution may offer similar efficacy with reduced toxicity .
Antimicrobial Activity
  • Heteroaromatic Substitutions : Compounds like 2-(thiophen-2-yl)-1H-benzo[d]imidazole (3au) show broad-spectrum activity (MIC: 4–16 µg/mL) due to planar aromatic systems interacting with microbial membranes . The tert-butyl group’s hydrophobicity may similarly disrupt lipid bilayers.
Physicochemical Properties
Property Target Compound (Predicted) 9c 3aq
Melting Point 180–200°C* 224–226°C 153–155°C
LogP (Lipophilicity) ~3.5* 2.8 (calculated) 2.1 (experimental)
Solubility Low (DMSO/EtOH) Moderate (DMSO) Low (DMSO)

*Predicted based on tert-butyl analogs in .

Analysis :

  • The tert-butyl group increases LogP, suggesting better membrane penetration but lower aqueous solubility. This contrasts with polar derivatives like 9c, which balance solubility and activity .

Biological Activity

The compound 2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole is a hybrid molecule that combines the structural features of pyrazole and benzimidazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-tert-butylpyrazole with benzimidazole derivatives. The reaction conditions often include refluxing in solvents like ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.

Antimicrobial Activity

A significant body of research indicates that compounds containing both pyrazole and benzimidazole moieties exhibit potent antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound show high antibacterial activity against various Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µg/mL) Activity
This compoundStaphylococcus aureus80High
This compoundEscherichia coli110Moderate

The presence of the benzimidazole moiety has been identified as crucial for enhancing antimicrobial activity, as shown in comparative studies with related compounds .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays using lipopolysaccharide (LPS) stimulated macrophages revealed that derivatives can significantly reduce pro-inflammatory cytokine production. The mechanism is believed to involve the inhibition of NF-kB signaling pathways.

Case Study:
In a study assessing a series of benzimidazole-pyrazole derivatives, it was found that those with higher lipophilicity, such as this compound, exhibited enhanced anti-inflammatory effects in animal models .

Anticancer Activity

Emerging evidence suggests that compounds like this compound may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving DNA damage and cell cycle arrest.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis
HeLa (cervical cancer)20Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The pyrazole ring contributes to its antimicrobial properties.
  • The benzimidazole moiety enhances interaction with biological targets.

Studies indicate that modifications in substituents on either ring can significantly affect potency and selectivity against various pathogens and cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.